Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine core. The final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly for its potential as an enzyme inhibitor.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds also have a fused heterocyclic structure and are known for their pharmacological properties.
Thiazolopyrimidine derivatives: These compounds are structurally related and have been studied for their enzyme inhibitory activities.
Uniqueness
Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chlorophenyl group and an ethyl carboxylate ester makes it particularly versatile for further chemical modifications and potential therapeutic applications .
Biological Activity
Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic structure that includes both pyrazole and pyrimidine rings, characterized by the presence of a chlorophenyl group and a carboxylate moiety . Its molecular formula is C16H15ClN2O2 with a molecular weight of approximately 315.75 g/mol . The presence of these functional groups contributes to its unique chemical properties and biological activities.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been shown to selectively target various cancer cell lines by inhibiting specific signaling pathways associated with tumor growth. For instance:
- Mechanism of Action : The compound interacts with protein targets involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Selectivity : Studies have demonstrated that this compound exhibits selectivity towards cancer cells over normal cells, minimizing cytotoxic effects on healthy tissues.
Enzymatic Inhibition
The compound also shows promise as an enzyme inhibitor. It has been reported to inhibit key enzymes involved in metabolic pathways:
- Target Enzymes : this compound has been found to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.
- Inhibition Studies : In vitro assays have shown that the compound can significantly reduce enzyme activity at low micromolar concentrations.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Utilizing 2-chlorobenzaldehyde and ethyl 3-amino-1H-pyrazole-4-carboxylate as key precursors.
- Reaction Conditions : The reaction is often conducted under reflux conditions in solvents such as ethanol or acetic acid.
- Yield : Recent synthetic routes have reported yields ranging from 60% to 85% , depending on the specific methodology employed.
Case Study 1: Anticancer Efficacy
A study published in Molecules examined the efficacy of this compound against various cancer cell lines, including breast and lung cancer. The results indicated:
- A dose-dependent reduction in cell viability.
- Induction of apoptosis confirmed through flow cytometry assays.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound against DHFR. Key findings included:
- IC50 values were determined to be around 0.25 µM , indicating potent inhibitory activity.
- The kinetic studies suggested a competitive inhibition mechanism.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
This compound | Structure | Chlorophenyl substitution | Anticancer and enzymatic inhibition |
Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Structure | Different halogen substitution | Moderate anticancer activity |
Pyrido[2,3-d]pyrimidine derivatives | Structure | Various substitutions | Broad spectrum anticancer activity |
Properties
CAS No. |
1956369-95-1 |
---|---|
Molecular Formula |
C16H14ClN3O2 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)12-8-18-15-13(9-19-20(15)10(12)2)11-6-4-5-7-14(11)17/h4-9H,3H2,1-2H3 |
InChI Key |
PZRBFDIWWRIKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3Cl)N=C1)C |
Origin of Product |
United States |
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